An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-ethoxy-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene (CAS No. 871888-83-4). As a substituted aromatic ether, this compound presents a unique combination of functional groups that influence its behavior in chemical and biological systems. This document is intended to be a vital resource for researchers in medicinal chemistry, organic synthesis, and materials science, offering a detailed exploration of its structural and chemical characteristics. Due to the limited availability of experimental data for this specific isomer, this guide integrates predicted properties from validated computational models with established experimental protocols for its synthesis and characterization.
Introduction
4-Bromo-2-ethoxy-1-methylbenzene is a halogenated aromatic ether with a molecular structure that suggests its potential as a versatile intermediate in organic synthesis. The presence of a bromine atom offers a reactive site for cross-coupling reactions, while the ethoxy and methyl groups modulate the electronic and steric properties of the benzene ring. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the design and development of novel chemical entities, including active pharmaceutical ingredients (APIs). This guide provides a detailed examination of these properties, offering both predicted data and robust experimental methodologies for their validation.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical compound is the cornerstone of reproducible scientific research. The structural and molecular details of 4-Bromo-2-ethoxy-1-methylbenzene are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-2-ethoxy-1-methylbenzene | - |
| CAS Number | 871888-83-4 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| SMILES | CCOC1=C(C=CC(=C1)Br)C | [1] |
Molecular Structure:
Caption: 2D structure of 4-Bromo-2-ethoxy-1-methylbenzene.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide reliable estimations of key physicochemical properties. The following data has been predicted using established algorithms and should be considered as a baseline for experimental validation.
| Property | Predicted Value | Method/Software |
| Melting Point | Not available (likely a liquid at room temp.) | - |
| Boiling Point | 243.3 ± 20.0 °C | Prediction based on related structures[2] |
| Density | 1.324 ± 0.06 g/cm³ | Prediction based on related structures[2] |
| LogP (Octanol-Water Partition Coefficient) | 3.7 | XLogP3 |
| Water Solubility | Low | Based on LogP and molecular structure |
| Polar Surface Area (PSA) | 9.23 Ų | - |
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient route for the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, 4-bromo-3-methylphenol would be deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide.
Caption: Proposed synthesis of 4-Bromo-2-ethoxy-1-methylbenzene.
Step-by-Step Experimental Protocol for Synthesis
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Bromo-2-ethoxy-1-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, and the methyl group.
-
Aromatic Protons (δ 6.8-7.4 ppm): The three protons on the benzene ring will appear in this region. Their splitting pattern will be complex due to their different chemical environments and coupling with each other. The proton ortho to the bromine will likely be the most downfield.
-
Ethoxy Protons (δ 4.0-4.2 ppm, quartet; δ 1.3-1.5 ppm, triplet): The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group will appear as a triplet.
-
Methyl Protons (δ 2.2-2.4 ppm, singlet): The methyl group attached to the benzene ring will appear as a singlet as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".[3] The carbons attached to the oxygen and methyl groups will also have characteristic shifts.
-
Ethoxy Carbons (δ 60-70 ppm, -OCH₂-; δ 14-16 ppm, -CH₃): The two carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
-
Methyl Carbon (δ 15-20 ppm): The carbon of the methyl group on the ring will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2980 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹[4]
-
C-O stretching (aryl ether): Strong absorption around 1250 cm⁻¹[3][5]
-
C-Br stretching: ~500-600 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 214 and 216 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[6]
-
Major Fragments: Fragmentation will likely involve the loss of the ethyl group from the ethoxy moiety and cleavage of the ether bond.
Experimental Protocols for Physicochemical Property Determination
The following are standard protocols for the experimental determination of the key physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene.
Workflow for Property Determination
Caption: Experimental workflow for physicochemical characterization.
Boiling Point Determination (Distillation Method)
-
Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.
-
Sample Addition: Place a small volume of the purified compound into the distilling flask along with a few boiling chips.
-
Heating: Gently heat the flask.
-
Data Recording: Record the temperature at which the liquid is actively boiling and condensing, and the first drop of distillate is collected. This temperature is the boiling point.
Density Measurement
-
Tare Pycnometer: Accurately weigh a clean, dry pycnometer.
-
Fill with Sample: Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.
-
Weigh Filled Pycnometer: Weigh the filled pycnometer.
-
Calculate Density: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of vials containing a known volume of various solvents (e.g., water, ethanol, acetone, hexane).
-
Addition of Solute: Add a small, accurately weighed amount of 4-Bromo-2-ethoxy-1-methylbenzene to each vial.
-
Equilibration: Shake the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Analysis: After allowing any undissolved solid to settle, analyze the concentration of the solute in the supernatant using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
Safety and Handling
Based on the hazard statements for this compound, appropriate safety precautions must be taken.[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-Bromo-2-ethoxy-1-methylbenzene. While a significant portion of the data presented is based on computational predictions due to the limited availability of experimental results, this guide offers a robust framework for its synthesis and experimental characterization. The detailed protocols and predicted spectral data serve as a valuable starting point for researchers, enabling the confident use of this compound in further scientific endeavors. It is strongly recommended that the predicted values be experimentally verified to build a more complete and accurate profile of this versatile chemical intermediate.
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